![molecular formula C8H9NO3 B2839553 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid CAS No. 1263083-03-9](/img/structure/B2839553.png)
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by cyclization to form the pyrano ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .
Análisis De Reacciones Químicas
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrano-pyrrole structure allows it to bind to active sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-methyl ester: This compound features a methyl ester group, which affects its reactivity and solubility.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCTSBSAAFJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)

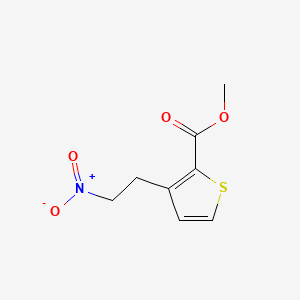
![2-Oxo-5-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2839478.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2839479.png)
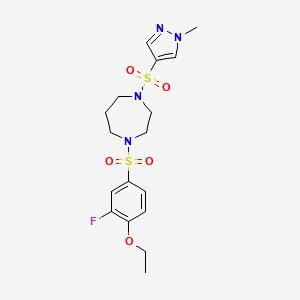
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/new.no-structure.jpg)
![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)
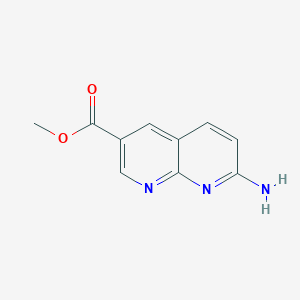
![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)
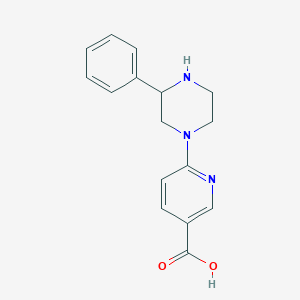
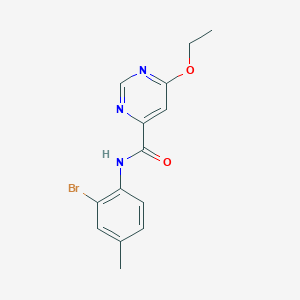
![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)
![N-(3-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carboxamide](/img/structure/B2839492.png)
